molecular formula C12H24 B3282191 Nonylcyclopropane CAS No. 74663-85-7

Nonylcyclopropane

Cat. No. B3282191
CAS RN: 74663-85-7
M. Wt: 168.32 g/mol
InChI Key: DTLFSMAJSOYMCO-UHFFFAOYSA-N
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Description

Nonylcyclopropane is a chemical compound with the molecular formula C12H24 . It has an average mass of 168.319 Da and a monoisotopic mass of 168.187805 Da .


Synthesis Analysis

The synthesis of cyclopropane derivatives, such as nonylcyclopropane, is a topic of interest in organic chemistry . One method involves the use of carbenoid reagents . For example, cyclopropanone itself can be synthesized from ketene and diazomethane . Nickel-catalyzed cross-coupling of non-activated alkyl halides is another potentially transformative methodology in organic synthesis .


Molecular Structure Analysis

The molecular structure of nonylcyclopropane consists of a three-membered cyclopropane ring attached to a nonyl group . The InChI key for nonylcyclopropane is DTLFSMAJSOYMCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclopropanation, the process of generating cyclopropane rings, is an important process in modern chemistry . Cyclopropanones, which could be considered in the family of nonylcyclopropane, have been postulated as intermediates in various reactions . They are remarkably reactive, especially towards nucleophiles .


Physical And Chemical Properties Analysis

Nonylcyclopropane has a molecular weight of 168.3190 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cyclopropane Derivatives in Organic Synthesis

Cyclopropanes, including nonylcyclopropane derivatives, play a crucial role in organic synthesis. A study by Abe and Nakada (2006) developed a new approach to the bicyclo[3.3.1]nonane system via a Lewis acid-promoted regioselective ring-opening reaction of a cyclopropane derivative, demonstrating the utility of such structures in complex organic synthesis (Abe & Nakada, 2006).

Ethylene Precursors in Plant Physiology

In plant physiology, compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), closely related to cyclopropane derivatives, are direct precursors of ethylene, a plant hormone. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC, which is significant in understanding plant growth and development (Hoffman, Yang, & McKeon, 1982).

Cyclopropane in Drug Molecules

Cyclopropane rings, including derivatives such as nonylcyclopropane, are increasingly used in drug development. Talele (2016) reviewed the contributions of cyclopropyl rings to the properties of drugs, highlighting their role in enhancing potency and reducing off-target effects (Talele, 2016).

Agricultural Applications

The role of ACC, a cyclopropane derivative, extends to agricultural applications as well. Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants, providing insights into its agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

Cyclopropane in

Natural Product Synthesis and Biological ActivitiesThe synthesis of cyclopropane-containing natural products has been a topic of interest due to their diverse biological activities. Coleman and Hudson (2016) discussed the isolation, total synthesis, and biological activities of natural compounds containing 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane derivative, highlighting its significance in various biological functions (Coleman & Hudson, 2016).

Cyclopropane Biosynthesis in Natural Products

The biosynthesis of cyclopropane in natural products is a fascinating area, given the unique structural and chemical properties of cyclopropane. Ma et al. (2021) summarized the literature related to cyclopropane biosynthesis, providing insights into the diverse strategies nature uses to access this structural motif, which is crucial for understanding the role of cyclopropane derivatives in natural products (Ma, Mandalapu, Wang, & Zhang, 2021).

properties

IUPAC Name

nonylcyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-2-3-4-5-6-7-8-9-12-10-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLFSMAJSOYMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880869
Record name cyclopropane, nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonylcyclopropane

CAS RN

74663-85-7
Record name cyclopropane, nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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